molecular formula C2H7OSi B3054237 Hydroxydimethylsilane CAS No. 5906-76-3

Hydroxydimethylsilane

Cat. No.: B3054237
CAS No.: 5906-76-3
M. Wt: 75.16 g/mol
InChI Key: YRXICXUINRGLJP-UHFFFAOYSA-N
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Description

Hydroxydimethylsilane is an organosilicon compound characterized by the presence of a hydroxyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is part of the broader class of organosilanes, which are widely used in various fields due to their unique chemical properties. This compound is particularly notable for its role in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxydimethylsilane can be synthesized through several methods. One common approach involves the hydrolysis of dimethylchlorosilane. This reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the replacement of the chlorine atom with a hydroxyl group:

(CH3)2SiCl+H2O(CH3)2SiOH+HCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SiOH} + \text{HCl} (CH3​)2​SiCl+H2​O→(CH3​)2​SiOH+HCl

Another method involves the reduction of dimethylsilanediol using a reducing agent like lithium aluminum hydride:

(CH3)2Si(OH)2+LiAlH4(CH3)2SiOH+LiAl(OH)4\text{(CH}_3\text{)}_2\text{Si(OH)}_2 + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)}_2\text{SiOH} + \text{LiAl(OH)}_4 (CH3​)2​Si(OH)2​+LiAlH4​→(CH3​)2​SiOH+LiAl(OH)4​

Industrial Production Methods

In industrial settings, this compound is often produced through the direct process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting dimethylchlorosilane is then hydrolyzed to yield this compound.

Chemical Reactions Analysis

Types of Reactions

Hydroxydimethylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylsilanediol.

    Reduction: It can be reduced to form dimethylsilane.

    Substitution: The hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Reagents like chlorinating agents (e.g., thionyl chloride) can replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Dimethylsilanediol

    Reduction: Dimethylsilane

    Substitution: Dimethylchlorosilane

Scientific Research Applications

Hydroxydimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

    Biology: It is employed in the modification of biomolecules and the development of biocompatible materials.

    Medicine: It is investigated for its potential use in drug delivery systems and medical implants.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of hydroxydimethylsilane involves its ability to form stable siloxane bonds through condensation reactions. These bonds are crucial in the formation of silicone polymers and other materials. The hydroxyl group in this compound can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Hydroxydimethylsilane can be compared with other organosilanes such as:

    Trimethylsilane: Lacks the hydroxyl group, making it less reactive in certain applications.

    Dimethylsilanediol: Contains two hydroxyl groups, leading to different reactivity and applications.

    Dimethylchlorosilane: Contains a chlorine atom instead of a hydroxyl group, making it more reactive towards nucleophiles.

This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various fields.

Properties

InChI

InChI=1S/C2H7OSi/c1-4(2)3/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXICXUINRGLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334760
Record name Silanol, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-76-3
Record name Dimethylsilanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLSILANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89464X5CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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